molecular formula C20H16N4O4S2 B12039289 methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate CAS No. 624726-22-3

methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No.: B12039289
CAS No.: 624726-22-3
M. Wt: 440.5 g/mol
InChI Key: VRSJEKYKGGGNEA-UHFFFAOYSA-N
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Description

Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate is a complex organic compound featuring a benzothiazole moiety, an indole ring, and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Synthesis of the Indole Ring: The indole ring is often prepared through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Hydrazone Formation: The hydrazone linkage is formed by reacting the benzothiazole derivative with hydrazine or its derivatives.

    Final Coupling: The final step involves coupling the benzothiazole-hydrazone intermediate with the indole derivative under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine

The compound’s structure suggests it could interact with various biological targets, potentially leading to the development of new therapeutic agents. Its hydrazone linkage is particularly noteworthy, as hydrazones are known to exhibit a range of biological activities.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic components.

Mechanism of Action

The mechanism of action of methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and indole rings can engage in π-π stacking interactions, while the hydrazone linkage can form hydrogen bonds, facilitating binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl ((3Z)-3-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazono}-2-oxo-2,3-dihydro-1H-indol-1-yl)acetate: Unique due to its specific combination of benzothiazole, indole, and hydrazone functionalities.

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Indole Derivatives: Widely studied for their role in drug development, particularly in the treatment of neurological disorders.

    Hydrazone Derivatives: Notable for their diverse biological activities, including antitubercular and antimalarial properties.

Uniqueness

The uniqueness of this compound lies in its multi-functional structure, which combines the properties of benzothiazole, indole, and hydrazone moieties. This combination allows for a wide range of chemical reactivity and potential biological activities, making it a versatile compound for research and industrial applications.

Properties

CAS No.

624726-22-3

Molecular Formula

C20H16N4O4S2

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[3-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C20H16N4O4S2/c1-28-17(26)10-24-14-8-4-2-6-12(14)18(19(24)27)23-22-16(25)11-29-20-21-13-7-3-5-9-15(13)30-20/h2-9,27H,10-11H2,1H3

InChI Key

VRSJEKYKGGGNEA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

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